2-(3-Aminoazetidin-1-yl)-2-(2-fluorophenyl)acetonitrile
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Overview
Description
2-(3-Aminoazetidin-1-yl)-2-(2-fluorophenyl)acetonitrile is a synthetic organic compound that features an azetidine ring, a fluorophenyl group, and a nitrile group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminoazetidin-1-yl)-2-(2-fluorophenyl)acetonitrile typically involves multi-step organic reactions. One possible route could include:
Formation of the Azetidine Ring: Starting from a suitable precursor, the azetidine ring can be formed through cyclization reactions.
Introduction of the Fluorophenyl Group: This can be achieved through nucleophilic substitution reactions.
Addition of the Nitrile Group: The nitrile group can be introduced via cyanation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The fluorophenyl group might participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens or nitrating agents under acidic or basic conditions.
Major Products
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: Amines or other reduced forms of the nitrile group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(3-Aminoazetidin-1-yl)-2-(2-fluorophenyl)acetonitrile could have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible development as a pharmaceutical agent due to its structural features.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it could involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-(3-Aminoazetidin-1-yl)-2-phenylacetonitrile: Lacks the fluorine atom.
2-(3-Aminoazetidin-1-yl)-2-(4-fluorophenyl)acetonitrile: Fluorine atom in a different position.
Uniqueness
The presence of the fluorine atom in the 2-position of the phenyl ring can significantly alter the compound’s chemical properties, such as its reactivity and biological activity, compared to similar compounds.
Properties
Molecular Formula |
C11H12FN3 |
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Molecular Weight |
205.23 g/mol |
IUPAC Name |
2-(3-aminoazetidin-1-yl)-2-(2-fluorophenyl)acetonitrile |
InChI |
InChI=1S/C11H12FN3/c12-10-4-2-1-3-9(10)11(5-13)15-6-8(14)7-15/h1-4,8,11H,6-7,14H2 |
InChI Key |
XBVOGWHUPFBICL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(C#N)C2=CC=CC=C2F)N |
Origin of Product |
United States |
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